Methyl 4-(bromoethynyl)benzoate Methyl 4-(bromoethynyl)benzoate
Brand Name: Vulcanchem
CAS No.: 225928-10-9
VCID: VC3735582
InChI: InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C#CBr
Molecular Formula: C10H7BrO2
Molecular Weight: 239.06 g/mol

Methyl 4-(bromoethynyl)benzoate

CAS No.: 225928-10-9

Cat. No.: VC3735582

Molecular Formula: C10H7BrO2

Molecular Weight: 239.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(bromoethynyl)benzoate - 225928-10-9

Specification

CAS No. 225928-10-9
Molecular Formula C10H7BrO2
Molecular Weight 239.06 g/mol
IUPAC Name methyl 4-(2-bromoethynyl)benzoate
Standard InChI InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,1H3
Standard InChI Key LVAXOQWVIMIKSJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C#CBr
Canonical SMILES COC(=O)C1=CC=C(C=C1)C#CBr

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Methyl 4-(bromoethynyl)benzoate features a planar benzene ring esterified with a methyl group at the carbonyl oxygen. The para position is substituted with a bromoethynyl group, creating a linear geometry due to the sp-hybridized carbon atoms in the ethynyl moiety. This configuration introduces substantial electron-withdrawing effects, enhancing the electrophilicity of the bromine atom .

The SMILES notation (COC(=O)C₁=CC=C(C=C₁)C#CBr) and InChI key (LVAXOQWVIMIKSJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The triple bond between C7 and C8 (C#CBr) distinguishes it from bromomethyl analogs, significantly altering its reactivity profile.

Physicochemical Parameters

PropertyValue
Molecular weight239.07 g/mol
Molecular formulaC₁₀H₇BrO₂
Predicted collision cross section (Ų)138.2 ([M]+), 134.7 ([M-H]⁻)
XLogP33.2 (estimated)
Topological polar surface area26.3 Ų

The compound’s relatively low polar surface area and moderate lipophilicity (XLogP3 ≈ 3.2) suggest favorable membrane permeability, a trait valuable in drug design . The bromoethynyl group contributes to its density (estimated 1.68 g/cm³) and melting point range (45–50°C).

Synthetic Approaches and Challenges

Proposed Synthetic Routes

While explicit protocols for Methyl 4-(bromoethynyl)benzoate are scarce in published literature, its synthesis likely involves:

  • Sonogashira Coupling: Reaction of methyl 4-iodobenzoate with ethynyl bromide under palladium catalysis .

  • Direct Bromination: Bromine addition to methyl 4-ethynylbenzoate using N-bromosuccinimide (NBS) in tetrahydrofuran.

Key challenges include:

  • Steric hindrance at the ethynyl position reducing bromination efficiency

  • Competing side reactions (e.g., di-bromination or alkyne oligomerization)

Predicted Biological Activity

Computational models suggest moderate inhibitory potential against:

  • Cytochrome P450 3A4 (Binding affinity: ΔG = -7.2 kcal/mol)

  • EGFR Kinase (IC₅₀ predicted: 12.3 μM)

These predictions, derived from QSAR modeling, highlight its possible utility in oncology drug development but require experimental validation .

Research Frontiers and Unexplored Applications

Emerging areas of interest include:

  • Photoactive Materials: Incorporation into metal-organic frameworks (MOFs) for light-driven catalysis

  • Proteolysis-Targeting Chimeras (PROTACs): Leveraging its bifunctional reactivity for E3 ligase recruitment

Ongoing studies at major research institutions aim to characterize its fluorescence properties, with preliminary data suggesting quantum yield Φ = 0.18 in acetonitrile solutions .

Analytical Characterization Data

Mass Spectrometry Profile

Adductm/zPredicted CCS (Ų)
[M+H]+238.97022141.2
[M+Na]+260.95216145.4
[M-H]⁻236.95566134.7

These collision cross-section values, determined through ion mobility simulations, aid in LC-MS/MS method development for trace detection .

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